![molecular formula C13H10N2O4 B1463394 2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid CAS No. 1209535-34-1](/img/structure/B1463394.png)

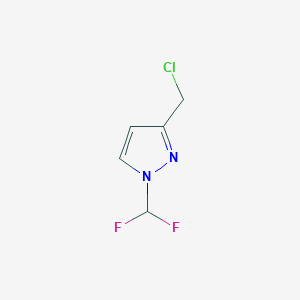

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid

Vue d'ensemble

Description

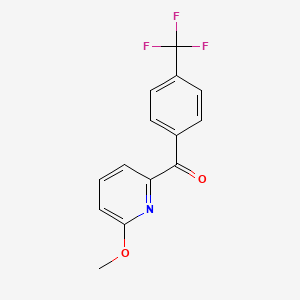

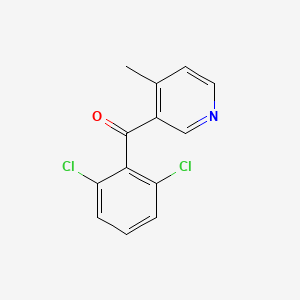

“2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid” is a chemical compound with the molecular formula C13H10N2O4 . It has a molecular weight of 258.23 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazino and an indole ring, both of which are nitrogen-containing heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 258.23 and a molecular formula of C13H10N2O4 .Applications De Recherche Scientifique

Metabolite Analysis

The compound 2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid has been studied in the context of metabolite analysis, particularly in urine. Research identified cis- and trans-4-hydroxycyclohexylacetic acid in the urine of a child and her mother, in addition to a sulfur amino acid, suggesting a postulated defect of 4-hydroxyphenylpyruvate dioxygenase. This study indicates that such compounds can be significant metabolites derived from specific enzymatic pathways or defects in metabolism (Niederwieser et al., 1978).

Psychopharmacology

Another area of research is in psychopharmacology, where a compound structurally similar to this compound, specifically Serazepine (CGS-15040A), demonstrated significant anxiolytic effects in clinical trials for generalized anxiety disorder. This highlights the potential therapeutic applications of such compounds in treating psychiatric disorders (Katz et al., 1993).

Toxicology

In toxicology, similar compounds have been the subject of studies related to overdose and toxicity, providing insights into the clinical management of such cases and the biochemical pathways affected by these compounds (Osterloh et al., 1983).

Biomonitoring

Biomonitoring research has also examined compounds structurally related to this compound. Studies have focused on the analysis of urinary 2-(2-alkoxyethoxy)acetic acids to monitor exposure to hazardous substances, emphasizing the importance of such compounds in environmental health and safety (Laitinen & Pulkkinen, 2005).

Mécanisme D'action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the derivative.

Mode of Action

The mode of action of indole derivatives can also vary greatly. Some derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions with their targets that lead to these effects are often complex and can involve a variety of biochemical mechanisms.

Biochemical Pathways

Indole derivatives can affect a wide range of biochemical pathways. For example, some derivatives have been found to inhibit the replication of viruses, reduce inflammation, kill cancer cells, inhibit HIV, neutralize free radicals, kill microbes, inhibit the growth of tuberculosis bacteria, lower blood sugar levels, kill malaria parasites, inhibit cholinesterases, and more .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and modes of action. Some derivatives may inhibit the growth of certain cells, others may neutralize harmful molecules, and others may block specific biochemical reactions .

Analyse Biochimique

Biochemical Properties

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a highly conserved DNA-binding protein involved in DNA repair mechanisms, including base excision repair and single-strand break repair . The interaction between this compound and PARP-1 involves binding to the enzyme’s active site, inhibiting its activity and thereby affecting DNA repair processes . This inhibition can lead to genomic instability and cell death, particularly in cancer cells that rely heavily on PARP-1 for survival .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In studies involving human cancer cell lines such as MCF-7 and HCT116, this compound demonstrated potent anti-proliferative activity . The inhibition of PARP-1 by this compound leads to impaired DNA repair, resulting in cell cycle arrest and apoptosis . Additionally, this compound can influence cell signaling pathways and gene expression, further contributing to its cytotoxic effects on cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with PARP-1. By occupying the enzyme’s active site, this compound prevents the binding of nicotinamide adenine dinucleotide (NAD+), a substrate necessary for PARP-1’s catalytic activity . This inhibition disrupts the addition of ADP-ribose units to target proteins, a critical step in the DNA repair process . The resulting accumulation of DNA damage triggers cell death pathways, particularly in cells with high levels of DNA damage, such as cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PARP-1 activity and continuous accumulation of DNA damage . The compound’s stability under various experimental conditions needs to be thoroughly evaluated to ensure consistent results in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP-1 activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and adverse behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cellular stress responses. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The inhibition of PARP-1 by this compound affects the utilization of NAD+ and the production of ADP-ribose polymers, which are essential for various cellular processes . Understanding these metabolic interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that the compound can efficiently penetrate cell membranes and reach intracellular targets, including the nucleus, where it exerts its inhibitory effects on PARP-1 . The distribution patterns of this compound are essential for understanding its pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with PARP-1 and other nuclear proteins involved in DNA repair . The compound’s targeting signals and post-translational modifications play a role in directing it to specific nuclear compartments . This localization is critical for its function as a PARP-1 inhibitor and its overall impact on cellular processes .

Propriétés

IUPAC Name |

2-(1,3-dioxo-4H-pyrazino[1,2-a]indol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-11-6-14-9-4-2-1-3-8(9)5-10(14)13(19)15(11)7-12(17)18/h1-5H,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRILFFUFPPIPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C2=CC3=CC=CC=C3N21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)

![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)

![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)

![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)

![2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B1463334.png)